An In-depth Technical Guide to (R)-TCO-OH: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to (R)-TCO-OH: Chemical Properties, Structure, and Applications
For researchers, scientists, and drug development professionals, (R)-TCO-OH, a specific enantiomer of trans-cyclooct-4-enol, stands as a critical tool in the ever-evolving landscape of bioconjugation and targeted therapeutics. Its unique structural strain and chemical reactivity make it a highly sought-after reagent for "click chemistry," particularly in the construction of complex biomolecules and innovative drug delivery systems like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, structure, and experimental applications.
Core Chemical Properties and Structure
(R)-TCO-OH is a trans-cyclooctene (B1233481) derivative featuring a hydroxyl group, which serves as a convenient handle for further chemical modifications. The defining characteristic of the TCO moiety is its strained double bond within the eight-membered ring, rendering it exceptionally reactive towards tetrazines in inverse-electron-demand Diels-Alder (iEDDA) reactions. This bioorthogonal reaction is known for its rapid kinetics and high specificity, proceeding efficiently under physiological conditions without the need for a catalyst.
The hydroxyl group in (R)-TCO-OH can exist in two diastereomeric positions relative to the plane of the cyclooctene (B146475) ring: axial and equatorial. These two isomers exhibit different reactivity profiles, with the axial isomer generally showing faster reaction rates in iEDDA cycloadditions.
Table 1: General Chemical and Physical Properties of (R)-TCO-OH
| Property | Value |
| Chemical Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol [1] |
| CAS Number | 39637-78-0[2] |
| Appearance | Typically a liquid or oil[1] |
| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents.[1] Water solubility is limited but can be improved through derivatization, for instance, with polyethylene (B3416737) glycol (PEG). |
Quantitative Data
A key feature of (R)-TCO-OH is its rapid reaction kinetics with tetrazine derivatives, a cornerstone of its utility in bioconjugation. The rate of this reaction is one of the fastest known bioorthogonal ligations.[3]
Table 2: Reaction Kinetics of TCO-OH Isomers with 3,6-di(2-pyridyl)-s-tetrazine
| TCO-OH Isomer | Second-Order Rate Constant (k₂) in Aqueous Media |
| Axial | (80 ± 0.2) × 10³ M⁻¹s⁻¹ |
| Equatorial | (22 ± 0.04) × 10³ M⁻¹s⁻¹ |
Data sourced from a study on trans-cyclooct-4-enol derivatives, highlighting the enhanced reactivity of the axial isomer.
Table 3: Stability Profile of TCO Derivatives
| Condition | Observation |
| Aqueous Solution (Phosphate Buffer, pH 7.4) | Stable for extended periods (e.g., no degradation observed for up to 14 days for some derivatives).[4] |
| Human Serum | Slow deactivation (approximately 25% in 24 hours) has been observed for TCO conjugated to an antibody.[4] More stable derivatives have shown >97% remaining as the trans-isomer after 4 days.[4] |
| Presence of Thiols (e.g., glutathione) | Susceptible to isomerization to the less reactive cis-cyclooctene. This process is pH-dependent, being more rapid at higher pH.[4][5] |
| Long-term Storage | Can be stabilized for long-term storage by complexation with silver(I) ions.[6] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of (R)-TCO-OH. Below are representative protocols for its synthesis and use in bioconjugation.
Protocol 1: Diastereoselective Synthesis of axial-(R)-TCO-OH
This protocol is adapted from methods for the diastereoselective synthesis of axial-trans-cyclooctenols.
Objective: To synthesize axial-(R)-TCO-OH with high diastereoselectivity.
Materials:
-
trans-cyclooct-4-enone
-
Reducing agent (e.g., Lithium Aluminum Hydride - LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve trans-cyclooct-4-enone in anhydrous diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add a solution of LiAlH₄ in diethyl ether to the cooled solution of trans-cyclooct-4-enone. The stereoselectivity of the reduction is temperature-dependent, favoring the formation of the axial alcohol at low temperatures.
-
Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction at -78 °C by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the mixture and wash the precipitate with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to separate the axial and equatorial isomers.[7][8]
Protocol 2: General Procedure for TCO-Tetrazine Ligation
This protocol outlines the basic steps for conjugating a TCO-functionalized molecule with a tetrazine-labeled counterpart.
Objective: To perform a bioorthogonal ligation between a TCO-containing molecule and a tetrazine-containing molecule.
Materials:
-
TCO-functionalized molecule (e.g., (R)-TCO-OH derivatized protein)
-
Tetrazine-labeled molecule (e.g., a fluorescent dye with a tetrazine handle)
-
Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
Procedure:
-
Preparation of Reactants: Dissolve the TCO-functionalized molecule and the tetrazine-labeled molecule in the reaction buffer to the desired concentrations.
-
Reaction: Mix the two solutions. The reaction is typically rapid and can proceed at room temperature. Incubation times can range from a few minutes to an hour, depending on the concentrations and the specific reactivity of the TCO and tetrazine partners.[9]
-
Monitoring (Optional): The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine, which has a distinct absorbance around 520 nm.[3]
-
Purification (Optional): If necessary, the conjugated product can be purified from unreacted starting materials using standard techniques such as size-exclusion chromatography or dialysis.[9]
Visualizing Workflows and Pathways
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The core of (R)-TCO-OH's utility lies in its rapid and specific reaction with tetrazines. This cycloaddition is a powerful tool for forging covalent bonds in complex biological environments.
Caption: The iEDDA reaction pathway of (R)-TCO-OH with a tetrazine derivative.
Workflow for PROTAC Assembly and Action
(R)-TCO-OH serves as a versatile linker in the synthesis of PROTACs, which are designed to hijack the cellular ubiquitin-proteasome system to degrade specific target proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties [udspace.udel.edu]
- 9. interchim.fr [interchim.fr]
